![molecular formula C9H9Cl2N B8048350 (1R)-5,6-Dichloroindanylamine](/img/structure/B8048350.png)
(1R)-5,6-Dichloroindanylamine
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Overview
Description
Scientific Research Applications
Type 2 Diabetes Treatment: GLP-1 Receptor Agonists
Background: “(1R)-5,6-Dichloroindanylamine” is a compound that has garnered interest in the context of type 2 diabetes management. Specifically, it interacts with the glucagon-like peptide-1 receptor (GLP-1R), which plays a crucial role in glucose homeostasis.
Cardioprotective Effects: GLP-1 and its analogs have cardioprotective effects due to mechanisms related to cardiac contractility, myocardial glucose uptake, oxidative stress reduction, and mitochondrial homeostasis . These effects contribute to improved cardiovascular outcomes.
Future Directions: Ongoing research aims to explore GLP-1RAs’ potential beyond diabetes treatment, including cardiovascular protection and metabolic benefits.
Incretin Therapy and GLP-1R Signaling
Relevance to Incretin Therapy: GLP-1R is a critical therapeutic target for T2DM. Understanding its cellular signaling mechanism is essential for developing effective drugs .
Mechanism of Action
Target of Action
The primary targets of (1R)-5,6-Dichloroindanylamine are the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Colony Stimulating Factor 1 Receptor (CSF-1R) . These receptors play crucial roles in cellular processes such as growth, development, metabolism, and immune responses .
Mode of Action
Upon binding to its targets, (1R)-5,6-Dichloroindanylamine triggers a series of events. When it binds to IGF-1R, it leads to a conformational change in the receptor, resulting in the activation of receptor tyrosine kinase activity . This activation leads to the phosphorylation of several substrates, including insulin receptor substrates (IRSs) and Src homology collagen (SHC) .
When (1R)-5,6-Dichloroindanylamine binds to CSF-1R, it triggers the receptor’s autophosphorylation, which in turn activates a cascade of downstream signaling events, regulating cellular survival, proliferation, differentiation, and motility .
Biochemical Pathways
The activation of IGF-1R and CSF-1R by (1R)-5,6-Dichloroindanylamine affects several biochemical pathways. The IGF-1R activation leads to the activation of the PI 3-Kinase pathway and Ras-mitogen-activated protein kinase (MAP kinase) pathway . These pathways regulate metabolism and transcription to promote cell survival, growth, or proliferation .
The activation of CSF-1R also leads to the activation of several signaling pathways that regulate cellular survival, proliferation, differentiation, and motility .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (1R)-5,6-Dichloroindanylamine are crucial for its bioavailability . . Generally, these properties are important indicators of whether a molecule possesses suitable ADME properties or not .
Result of Action
The molecular and cellular effects of (1R)-5,6-Dichloroindanylamine’s action are significant. The activation of IGF-1R and CSF-1R leads to various cellular processes including proliferation, differentiation, survival, and metabolism . These effects are essential for normal growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R)-5,6-Dichloroindanylamine. Generally, environmental factors can have a significant impact on a drug’s growth and development .
properties
IUPAC Name |
(1R)-5,6-dichloro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCMCNCBDSVFJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-5,6-Dichloroindanylamine |
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